Home > Products > Screening Compounds P30757 > 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide
2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide -

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide

Catalog Number: EVT-5398797
CAS Number:
Molecular Formula: C18H28N4O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 is a well-known potent and selective 5-HT1A receptor antagonist. It is frequently used as a reference compound in pharmacological studies investigating the role of 5-HT1A receptors, including those related to anxiety, depression, and visceral pain. [, , ]

Relevance: WAY 100635 shares several structural similarities with 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide. Both compounds feature a 4-(2-methoxyphenyl)-piperazine moiety connected to a central linker, which is further attached to a cyclic amide. This shared scaffold suggests that both compounds may interact with similar biological targets, although their specific pharmacological profiles may differ. [, , ]

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT1A antagonist currently under clinical development for potential applications in treating anxiety and mood disorders. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, DU 125530's classification as a 5-HT1A antagonist highlights the importance of this receptor subtype as a therapeutic target. Both compounds, despite their structural differences, could potentially share overlapping biological effects due to their interaction with 5-HT1A receptors. []

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione (IV)

Compound Description: This compound (IV) is a new derivative of 3,4-pyridinedicarboximide with reported analgesic activity. []

Relevance: Both compound IV and 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide share a key structural feature: the 4-(2-methoxyphenyl)-piperazine moiety. This structural similarity suggests a potential overlap in their pharmacological profiles and highlights the significance of this specific moiety in designing compounds with potential therapeutic applications. []

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)- 1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a calmodulin antagonist with demonstrated cerebral vasodilating and vasospasmolytic action in experimental animals. []

Relevance: Similar to compound IV and 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, Ro 22-4839 also possesses the 4-(2-methoxyphenyl)-piperazine moiety. This common structural feature suggests that this particular moiety might play a role in the pharmacological activity of these compounds, including potential interactions with similar biological targets. []

N-tert.-Butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135)

Compound Description: WAY-100135 serves as a lead compound in a study focusing on developing new CNS agents. Analogs of WAY-100135 are synthesized and evaluated for their 5-HT1A, 5-HT2A, and alpha 1 receptor affinities. []

Relevance: The study highlights the impact of structural modifications on the pharmacological profile of WAY-100135 analogs, particularly their interaction with 5-HT receptor subtypes. This emphasizes the importance of subtle structural changes in influencing the activity and selectivity of compounds related to 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, which also contains the 4-(2-methoxyphenyl)-piperazine moiety. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079, designed as a potential treatment for bladder dysfunction, acts as a pre- and postsynaptic 5-HT1A receptor antagonist. []

Relevance: The structural resemblance between Rec 15/3079 and 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, particularly the shared 4-(2-methoxyphenyl)piperazine unit, suggests potential similarities in their binding affinities and pharmacological actions, specifically concerning 5-HT1A receptors. []

Compound Description: XB513 is a novel calcium agonist with alpha-1 adrenergic receptor antagonistic properties. It demonstrates potential as a treatment for congestive heart failure. []

Relevance: XB513, incorporating the 4-(2-methoxyphenyl)-1-piperazinyl unit found in 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide, suggests the potential of this moiety in designing compounds with activity at various targets, including calcium channels and adrenergic receptors. []

Compound Description: HWA 923 is studied for its absorption, distribution, metabolism, and excretion (ADME) properties in rats and dogs. []

Relevance: Sharing the 4-(2-methoxyphenyl)-1-piperazinyl structural motif with 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, HWA 923 provides insights into potential metabolic pathways and pharmacokinetic behavior of compounds containing this specific moiety. []

Ethyl‐7‐[4‐(2‐methoxyphenyl)‐l‐piperazinyl]heptanoate dihydrochloride (SGB‐483)

Compound Description: SGB‐483 is characterized as an α1‐ and α2‐adrenoceptor antagonist, influencing smooth muscle and neuromuscular transmission. []

Relevance: Like several other compounds mentioned, SGB-483 features the 4-(2-methoxyphenyl)-1-piperazinyl moiety, suggesting its potential role in influencing interactions with adrenergic receptors. Understanding the structure-activity relationships of such compounds can provide valuable information for developing new therapeutic agents, including those targeting similar pathways as 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide. []

3-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2, 4-dione monohydrochloride (SGB1534)

Compound Description: SGB1534 acts as a selective α1-adrenoceptor antagonist, displaying antihypertensive effects without affecting α2-adrenoceptors. [, , ]

Relevance: The structural similarities between SGB1534 and 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, specifically the presence of the 4-(2-methoxyphenyl)-1-piperazinyl group, indicate a potential for shared pharmacological activity, particularly relating to α1-adrenoceptor antagonism. [, , ]

7-Hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl]acetyl]amino]-2, 2, 4, 6-tetramethylindan (OPC-14117)

Compound Description: OPC-14117 is a novel cerebroprotective agent with central nervous system-stimulating activity. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, OPC-14117 also contains a substituted piperazine ring connected to an acetamide group, highlighting a possible structural basis for CNS activity. This suggests that variations on this structural motif could be explored for developing new therapeutic agents targeting the central nervous system. []

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA exhibits promising activity in inhibiting osteoclast differentiation and protecting against ovariectomy-induced osteoporosis. []

Relevance: Both NAPMA and 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide share a piperazine ring linked to an acetamide group as a central structural element. While the substituents on the piperazine ring differ, this shared scaffold suggests potential for exploring structural variations for modulating activity against bone-related disorders. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498, a selective E prostanoid receptor 4 (EP4) antagonist, demonstrates potential in relieving joint inflammation and pain associated with rheumatoid arthritis and osteoarthritis. []

Relevance: Although structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, MF498 also incorporates a 2-(2-methoxyphenyl)acetamide moiety. This shared structural feature suggests that modifications around this core structure could influence interactions with various biological targets, including those involved in inflammation and pain pathways. []

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic represents a potent and selective kappa-opioid receptor antagonist belonging to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. []

Relevance: The study on JDTic focuses on developing analogs with enhanced potency and selectivity for the kappa-opioid receptor. While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, the focus on optimizing receptor interactions through structural modifications in JDTic highlights a common theme in medicinal chemistry research, which can be applied to studying other receptor systems. []

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)- phenyl)acetamide (1)

Compound Description: This compound (1) is a potential inhibitor of the S100A2-p53 protein-protein interaction, a validated pancreatic cancer drug target. [, ]

Relevance: Compound 1 and 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide both contain the 4-(methoxyphenyl)piperazine structural motif. Although their overall structures differ, this shared feature suggests that the 4-(methoxyphenyl)piperazine moiety might contribute to their binding affinity for specific protein targets. [, ]

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: HP236 is an atypical antipsychotic agent investigated for its metabolic pathways in rats. []

Relevance: While HP236 differs structurally from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, the study's focus on metabolic pathways highlights the importance of understanding the pharmacokinetic properties of compounds with potential therapeutic applications. []

Compound Description: This compound is the focus of a patent describing its solid-state forms and preparation methods. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, the development of specific solid-state forms highlights the importance of optimizing the physicochemical properties of drug candidates for improved pharmaceutical formulations and therapeutic efficacy. []

Compound Description: This series of compounds were designed and synthesized to be evaluated for their anticancer properties against PANC-1, HepG2, and MCF7 cell lines. []

Relevance: Although structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study emphasizes the importance of exploring diverse chemical scaffolds, such as incorporating a 1,3,4-oxadiazole ring, for potential anticancer activity. []

(E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

Compound Description: The crystal structure of this compound has been characterized by X-ray crystallography. []

Relevance: While not directly related in terms of biological activity, the study of this compound highlights the importance of understanding the structural features and crystal packing interactions of molecules, which can influence their physicochemical properties and ultimately their therapeutic potential. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: The crystal structure of this compound, which has potential biological activity, has been determined using single-crystal X-ray diffraction. []

Relevance: Although structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study emphasizes the significance of understanding the three-dimensional structures of molecules for elucidating their interactions with biological targets. []

(Alkynyloxy 3-hydroxy-2-propyl) -4-piperazinyl-1 n-phenyl acetamides

Compound Description: This class of compounds, containing a piperazine ring linked to a phenyl acetamide moiety, are reported for their potential in treating angina pectoris (chest pain). []

Relevance: Although structurally diverse, both this class of compounds and 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide share the presence of a piperazine ring connected to an acetamide group. This structural similarity suggests that variations on this scaffold might be explored for developing new therapeutic agents for cardiovascular diseases. []

Pyrazole Derivatives Containing 1,3,4-Oxadiazole

Compound Description: This study focuses on the synthesis and anti-tumor activities of pyrazole derivatives containing a 1,3,4-oxadiazole ring. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this research highlights the potential of incorporating specific heterocyclic motifs, like 1,3,4-oxadiazole, for developing new anticancer agents. []

3,4,6-Triaryl-2-pyridones

Compound Description: This study describes the discovery of 3,4,6-triaryl-2-pyridones as potential anticancer agents that induce ROS-independent mitochondrial-mediated apoptosis in human breast carcinoma cells. []

Relevance: Though structurally dissimilar to 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study highlights the potential of discovering novel anticancer agents by targeting specific cellular pathways like ROS-independent mitochondrial-mediated apoptosis. []

4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines

Compound Description: This study investigates the crystal structures of three racemic 4-[3-(XC6H4)-hexahydro[1,3] oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, which are active against multidrug-resistant tuberculosis. []

Relevance: Although structurally diverse from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this research emphasizes the significance of exploring diverse chemical scaffolds, such as those containing quinoline and oxazolidine rings, for developing new anti-tuberculosis agents. []

Compound Description: This study focuses on the synthesis and antimicrobial evaluation of various bis-heterocyclic derivatives, including those containing thiophene, thiadiazole, and pyridine rings. []

Relevance: This research showcases the importance of exploring diverse heterocyclic scaffolds for developing new antimicrobial agents. While structurally different from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this approach can inspire the design and synthesis of novel compounds with improved biological activities. []

Compound Description: This study focuses on developing orally bioavailable 4(1 H )-quinolones and 1,2,3,4-tetrahydroacridin-9(10 H )-ones with potent antimalarial activity. []

Relevance: Although structurally different from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study highlights the importance of exploring diverse heterocyclic scaffolds, particularly quinolones and acridones, for developing new antimalarial agents. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The crystal structure of this compound, containing an indole ring system linked to a substituted phenyl acetamide moiety, has been reported. []

Relevance: Although structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study underscores the importance of understanding the structural features and intermolecular interactions of molecules for understanding their physicochemical properties and potential biological activities. []

1-[ω‐(4‐Aryl‐1‐piperazinyl)alkyl]indolin‐2(1H)‐ones

Compound Description: This series of compounds was investigated for their 5-HT1A/5-HT2A receptor binding affinities and functional activities. []

Relevance: This study highlights the structure-activity relationships of compounds with a piperazine ring linked to an indolinone moiety, particularly their interactions with 5-HT receptors. While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, it provides insights into the potential of exploring variations on piperazine-containing scaffolds for modulating serotonin receptor activity. []

(+)-3, 4-methylenedioxymethamphetamine ((+)-MDMA)

Compound Description: (+)-MDMA is a psychoactive drug known to induce hyperactivity and influence 5-HT receptor function. []

Relevance: Although structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, the study using (+)-MDMA helps elucidate the role of 5-HT receptors, particularly 5-HT(1B/1D) and 5-HT(1A), in mediating locomotor activity and potential adaptations within the serotonergic system. Understanding these mechanisms can provide valuable information for developing therapeutic interventions for conditions involving dysregulated serotonin signaling. []

2-Aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides

Compound Description: This study investigates the crystal structures and hydrogen-bonding patterns of three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, derivatives of 4-antipyrine, which exhibit analgesic, antibacterial, and anti-inflammatory properties. []

Relevance: While structurally different from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study highlights the importance of understanding the structural features, conformations, and intermolecular interactions of molecules, which can influence their physicochemical properties and biological activity. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It is currently in clinical trials. []

Relevance: This compound shares some structural similarities with 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, particularly the presence of a methoxyphenyl group and an acetamide group. This highlights the potential for exploring variations around these structural motifs for developing new therapeutic agents with diverse biological activities. []

2-Imino-3-(4-Methoxyphenyl) Oxazolidin- 4-one

Compound Description: This compound was synthesized and characterized for its antibacterial activity against Staphylococcus aureus and E. coli. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study showcases the potential of exploring various heterocyclic scaffolds, such as oxazolidinones, for developing new antibacterial agents. []

5-{1-[(4- Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole

Compound Description: This series of compounds, containing a piperidine ring linked to a 1,3,4-oxadiazole and an acetamide moiety, were synthesized and evaluated for their antibacterial activity. []

Relevance: While structurally distinct from 2-{3-[4-(2-methoxyphenyl)-1-piperidinyl}acetamide, this study highlights the potential of incorporating various heterocyclic motifs, such as piperidine and 1,3,4-oxadiazole, for developing new antibacterial agents. []

Properties

Product Name

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]acetamide

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H28N4O2/c1-24-17-7-3-2-6-16(17)22-11-9-21(10-12-22)15-5-4-8-20(13-15)14-18(19)23/h2-3,6-7,15H,4-5,8-14H2,1H3,(H2,19,23)

InChI Key

PWRNYYCUNKASMU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC(=O)N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.